Oral Bioavailability and In Vivo Efficacy
BAY‑593 is orally active and demonstrates dose‑dependent antitumor efficacy in multiple xenograft models, a feature not established for most other GGTase‑I inhibitors. In HT‑1080 fibrosarcoma and MDA‑MB‑231 triple‑negative breast cancer xenografts, oral administration of BAY‑593 (2.5–20 mg/kg, QD, 14 days) significantly reduced tumor growth . This contrasts with earlier GGTase‑I inhibitors such as GGTI‑298, for which no robust oral in vivo efficacy data are available in peer‑reviewed literature [1].
| Evidence Dimension | Oral in vivo antitumor activity |
|---|---|
| Target Compound Data | Dose‑dependent tumor growth inhibition at 2.5–20 mg/kg (p.o., QD, 14 days) in HT‑1080 and MDA‑MB‑231 xenografts |
| Comparator Or Baseline | GGTI‑298 and related CaaX‑peptidomimetic GGTase‑I inhibitors (no comparable peer‑reviewed oral efficacy data) |
| Quantified Difference | BAY‑593 is the only GGTase‑I inhibitor with published oral in vivo efficacy data |
| Conditions | Female NMRI nu/nu mice bearing human tumor xenografts |
Why This Matters
Oral bioavailability is essential for chronic dosing in preclinical cancer models and represents a critical selection criterion for in vivo tool compounds.
- [1] Sebti SM, Hamilton AD. Farnesyltransferase and geranylgeranyltransferase I inhibitors and cancer therapy: lessons from mechanism and bench-to-bedside translational studies. Oncogene. 2000 Dec 27;19(56):6584-93. View Source
